5-(benzyloxy)-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one
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Description
5-(benzyloxy)-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C21H20N4O4 and its molecular weight is 392.415. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Researchers have developed innovative methods for synthesizing heterocyclic compounds derived from "5-(benzyloxy)-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one" and related chemicals. These methods have enabled the creation of novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines. The synthesized compounds exhibit significant anti-inflammatory and analgesic properties, indicating potential for therapeutic applications (Abu‐Hashem et al., 2020).
Antimicrobial Activity
The development of new compounds through heteroaromatization with 4-hydroxycoumarin has led to the synthesis of pyrano[2,3-d]pyrimidines and triazolopyrimidines with notable antimicrobial activities. These compounds were tested and showed promise as antimicrobial agents, highlighting their potential utility in combating microbial infections (El-Agrody et al., 2001).
Anti-Phosphodiesterase Activity
A series of novel pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives were synthesized and evaluated for their anti‐phosphodiesterase‐5 (PDE‐5) activity. This research has identified compounds with potent inhibitory activity against PDE‐5, which could be valuable in the development of new treatments for erectile dysfunction (Su et al., 2021).
Antiviral Activity
The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has been explored, with some compounds showing remarkable activity against the H5N1 strain of the influenza virus. This discovery provides a foundation for the development of new antiviral drugs, particularly for combating avian influenza (Hebishy et al., 2020).
Synthesis of Piperazine-linked Compounds
Efficient procedures for synthesizing piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using bis(benzofuran-enaminone) hybrid as a key intermediate have been reported. These compounds have potential applications in various therapeutic areas, underscoring the versatility of piperazine-linked structures in medicinal chemistry (Mekky et al., 2021).
Properties
IUPAC Name |
5-phenylmethoxy-2-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c26-17-13-18(29-15-19(17)28-14-16-5-2-1-3-6-16)20(27)24-9-11-25(12-10-24)21-22-7-4-8-23-21/h1-8,13,15H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATONPPIUZAGLAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.